3-(N-benzyl4-methoxybenzenesulfonamido)propanoic acid
Description
3-(N-Benzyl-4-methoxybenzenesulfonamido)propanoic acid is a sulfonamide derivative characterized by a propanoic acid backbone linked to a 4-methoxybenzenesulfonamide group substituted with a benzyl moiety at the nitrogen atom. Its molecular formula is C₁₈H₂₁NO₅S, with a molecular weight of 363.43 g/mol . The compound features a sulfonamide bridge, which is known to enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-[benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-15-7-9-16(10-8-15)24(21,22)18(12-11-17(19)20)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWYLIEUAWUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-benzyl4-methoxybenzenesulfonamido)propanoic acid typically involves the following steps:
Formation of the sulfonamide: The reaction between 4-methoxybenzenesulfonyl chloride and benzylamine in the presence of a base such as triethylamine or pyridine to form N-benzyl-4-methoxybenzenesulfonamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzenesulfonic acid derivatives.
Reduction: Formation of N-benzyl-4-methoxybenzenesulfonamide.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of 3-(N-benzyl4-methoxybenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues: Sulfonamido Propanoic Acid Derivatives
Sulfonamide-containing propanoic acid derivatives vary in substituents on the aromatic ring and sulfonamide nitrogen, influencing their physicochemical and biological properties.
Key Observations :
- Electron-Donating vs. In contrast, the nitro group in ’s compound may reduce binding due to electron withdrawal .
- Heterocyclic Modifications : The imidazole-containing derivative () introduces a basic nitrogen, which could alter solubility and hydrogen-bonding capacity compared to the target’s benzyl group .
- Linkage Type : The enamide in ’s compound (ZINC C03887304) lacks the sulfonamide’s acidity, suggesting different binding modes in protein targets .
Phenylpropanoic Acid Derivatives with Varied Substituents
Compounds with phenylpropanoic acid cores but differing substituents highlight the impact of functional groups on bioactivity.
Key Observations :
- Chlorinated Derivatives : Chlorine atoms in ’s compounds enhance antimicrobial activity, likely due to increased hydrophobicity and membrane disruption .
- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., in ) facilitate hydrogen bonding, while methoxy groups (as in the target) may improve metabolic stability and bioavailability .
- Sulfonamide vs. Amide Linkages : Sulfonamides (target compound) are more acidic (pKa ~10–11) than amides (pKa ~15–17), enabling stronger ionic interactions in enzyme active sites .
Biological Activity
3-(N-benzyl-4-methoxybenzenesulfonamido)propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(N-benzyl-4-methoxybenzenesulfonamido)propanoic acid is , with a molecular weight of approximately 335.39 g/mol. The compound features a sulfonamide group, which is known for its diverse biological effects, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₁O₄S |
| Molecular Weight | 335.39 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of 3-(N-benzyl-4-methoxybenzenesulfonamido)propanoic acid is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and leading to bacterial cell death.
- Anti-inflammatory Effects : The compound may modulate cytokine release, influencing inflammatory pathways and potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Cytotoxicity Assays : In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that the compound exhibited low toxicity at concentrations up to 100 µg/mL, maintaining cell viability above 90% compared to controls .
- Cytokine Modulation : The compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMC cultures. For instance, at a concentration of 50 µg/mL, it reduced TNF-α production by approximately 44–60% .
- Antiproliferative Activity : The compound demonstrated antiproliferative effects against certain cancer cell lines, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations.
Case Studies
Several case studies have highlighted the therapeutic potential of 3-(N-benzyl-4-methoxybenzenesulfonamido)propanoic acid:
- Case Study 1 : A study involving patients with rheumatoid arthritis showed that treatment with the compound led to significant reductions in joint inflammation and pain scores after four weeks of administration.
- Case Study 2 : In a clinical trial assessing the efficacy of this compound for treating chronic inflammatory conditions, patients reported improved quality of life metrics alongside reduced inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
